tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate
CAS No.:
Cat. No.: VC16512380
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O3 |
|---|---|
| Molecular Weight | 230.30 g/mol |
| IUPAC Name | tert-butyl 3-amino-4-methoxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7,12H2,1-4H3 |
| Standard InChI Key | UVHQBZOMYULIOZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)N)OC |
Introduction
Chemical Identity and Structural Characteristics
tert-Butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate belongs to the class of N-protected piperidine derivatives. The molecular formula is C₁₁H₂₂N₂O₃, with a molar mass of 230.3 g/mol. The piperidine ring adopts a chair conformation, stabilized by the equatorial positioning of the tert-butyl carbamate group. The trans configuration of the 3-amino and 4-methoxy substituents imposes specific steric and electronic constraints, which are critical for its interactions in biological systems.
Key structural features include:
-
tert-Butyloxycarbonyl (Boc) group: A widely used protecting group for amines, enhancing solubility in organic solvents and stabilizing the molecule during synthesis.
-
Amino group (-NH₂): Positioned at C3, this group serves as a hydrogen bond donor, facilitating interactions with biological targets.
-
Methoxy group (-OCH₃): At C4, this electron-donating substituent influences the compound’s electronic profile and metabolic stability.
Synthesis and Manufacturing
The synthesis of tert-butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate typically involves multi-step reactions, leveraging both classical and modern organic methodologies.
Key Synthetic Routes
-
Ring Formation:
The piperidine core is constructed via cyclization of acyclic precursors. For example, a Michael addition between acrylonitrile and a β-keto ester, followed by hydrogenation, yields the piperidine skeleton. -
Functionalization:
-
Amination: Introduction of the amino group at C3 is achieved through nucleophilic substitution or reductive amination.
-
Methoxylation: The methoxy group is introduced via alkylation using methyl iodide or through demethylation of a protected hydroxyl group.
-
-
Boc Protection:
The tert-butyl carbamate group is installed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, typically with a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Considerations
Large-scale production employs continuous flow reactors to optimize yield and purity. Automated purification systems, including flash chromatography and crystallization, ensure compliance with pharmaceutical-grade standards.
Physicochemical Properties
The compound’s properties are dictated by its functional groups and stereochemistry:
| Property | Value/Description |
|---|---|
| Molecular Weight | 230.3 g/mol |
| Density | ~1.07 g/cm³ |
| Boiling Point | ~306.2 °C |
| pKa | ~9.67 (basic due to the amino group) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO); sparingly soluble in water |
The Boc group enhances lipophilicity, making the compound amenable to organic-phase reactions. The methoxy group moderately increases metabolic stability compared to hydroxyl analogs.
Comparative Analysis with Structural Analogs
The following table highlights differences between tert-butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate and related compounds:
| Compound | Molecular Formula | Key Structural Differences | Biological Activity |
|---|---|---|---|
| Cis-4-Amino-1-Boc-3-methoxypiperidine | C₁₁H₂₂N₂O₃ | Cis-configuration at C3 and C4 | Reduced protease inhibition (IC₅₀ = 5.2 µM) |
| trans-3-Amino-1-Boc-4-methoxypyrrolidine | C₁₀H₂₀N₂O₃ | Five-membered pyrrolidine ring | Enhanced metabolic stability (t₁/₂ = 8.2 h) |
| tert-Butyl (3R,4R)-3-amino-4-hydroxy-piperidine-1-carboxylate | C₁₁H₂₂N₂O₃ | Hydroxy group instead of methoxy | Increased polarity (logP = 0.9) |
The trans-configuration in the target compound optimizes steric interactions, whereas pyrrolidine analogs trade ring strain for conformational rigidity.
Challenges and Future Directions
Despite its promise, several challenges persist:
-
Stereoselective Synthesis: Current methods yield racemic mixtures, necessitating chiral resolution techniques.
-
Metabolic Stability: The methoxy group, while stabilizing, may undergo O-demethylation in vivo.
Future research should prioritize:
-
Catalytic Asymmetric Synthesis: Leveraging organocatalysts or transition-metal complexes to achieve enantiomeric excess >95%.
-
Prodrug Development: Masking the amino group to enhance bioavailability and target specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume